molecular formula C55H74N16O13 B12325040 H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2

Cat. No.: B12325040
M. Wt: 1167.3 g/mol
InChI Key: BXPQWJDAPUWFRD-AQJXLSMYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by a coupling reagent, such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like N-methylmorpholine (NMM). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of This compound follows a similar approach to laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in peptides with altered sequences and properties .

Scientific Research Applications

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 involves binding to the GnRH receptors on the surface of pituitary cells. This binding stimulates the release of gonadotropins (FSH and LH), which in turn regulate the production of sex hormones (estrogen and testosterone) in the gonads. The compound’s effects are mediated through the activation of specific signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2: can be compared with other similar compounds, such as:

These compounds share similar mechanisms of action but differ in their specific sequences and modifications, which can affect their potency, duration of action, and clinical applications.

Properties

Molecular Formula

C55H74N16O13

Molecular Weight

1167.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(3-amino-3-oxopropanoyl)pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C55H74N16O13/c1-29(2)19-38(50(80)66-37(9-5-17-60-55(57)58)54(84)71-18-6-10-43(71)44(74)23-45(56)75)65-47(77)26-62-48(78)39(20-30-11-13-33(73)14-12-30)67-53(83)42(27-72)70-51(81)40(21-31-24-61-35-8-4-3-7-34(31)35)68-52(82)41(22-32-25-59-28-63-32)69-49(79)36-15-16-46(76)64-36/h3-4,7-8,11-14,24-25,28-29,36-43,61,72-73H,5-6,9-10,15-23,26-27H2,1-2H3,(H2,56,75)(H,59,63)(H,62,78)(H,64,76)(H,65,77)(H,66,80)(H,67,83)(H,68,82)(H,69,79)(H,70,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

BXPQWJDAPUWFRD-AQJXLSMYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)CC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)CC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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